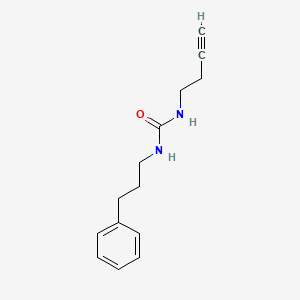

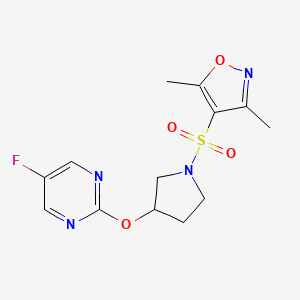

![molecular formula C21H15NO3S B2699942 Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate CAS No. 391228-57-2](/img/structure/B2699942.png)

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazol derivatives are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives often involves coupling reactions. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzo[d]thiazol derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives often include C-C and C-N bond formations . For instance, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine was synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one with different aromatic amines .Physical And Chemical Properties Analysis

Benzo[d]thiazol derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Aplicaciones Científicas De Investigación

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives, which include Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions that involve oxidative stress, pain, and inflammation .

Antimicrobial and Antifungal Applications

Thiazole derivatives have also been found to have antimicrobial and antifungal properties . This suggests potential use in the treatment of various bacterial and fungal infections .

Antiviral Applications

Thiazole derivatives have shown potential as antiviral agents . This could make them useful in the treatment of various viral diseases .

Diuretic Applications

Thiazole derivatives have been found to have diuretic properties . This suggests potential use in the treatment of conditions that involve fluid retention .

Anticonvulsant and Neuroprotective Applications

Thiazole derivatives have been found to have anticonvulsant and neuroprotective properties . This suggests potential use in the treatment of conditions that involve seizures and neurological damage .

Antitumor or Cytotoxic Applications

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential use in the treatment of various types of cancer .

Quorum Sensing Inhibitors

Some benzo[d]thiazole derivatives have been found to inhibit quorum sensing . Quorum sensing is a method of communication used by bacteria, and inhibiting it can prevent bacterial colonies from coordinating harmful activities .

Biological, Pharmaceutical, and Agrochemical Applications

Pyrazole and thiazole derivatives, including Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate, have been found to have various biological, pharmaceutical, and agrochemical applications . This includes use as antiviral, anticancer, antifungal, antimicrobial, antitubercular, and anti-inflammatory agents .

Mecanismo De Acción

Propiedades

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-phenoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c23-21(24-14-20-22-18-8-4-5-9-19(18)26-20)15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKLKIVDAXDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

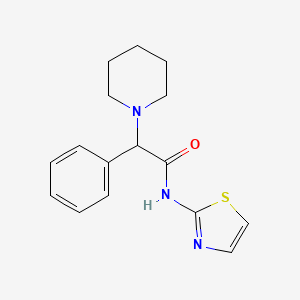

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

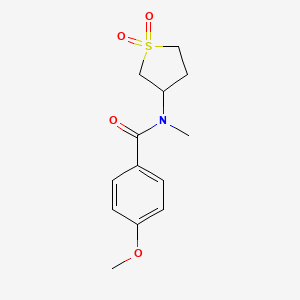

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

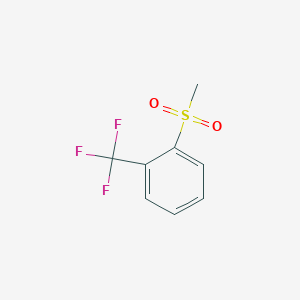

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B2699863.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)